molecular formula C32H33N3O3 B12713274 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- CAS No. 138349-48-1

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)-

Cat. No.: B12713274
CAS No.: 138349-48-1
M. Wt: 507.6 g/mol
InChI Key: CZSLPCYTXBNIDG-UHFFFAOYSA-N
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Description

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This particular compound is characterized by its unique structural features, which include a heptanamide side chain and a phenyl-indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the heptanamide side chain and the phenyl-indole group. Common reagents used in these reactions include:

    Isoindole formation: Cyclization reactions involving ortho-substituted benzylamines.

    Heptanamide introduction: Amidation reactions using heptanoic acid derivatives.

    Phenyl-indole attachment: Coupling reactions using indole derivatives and phenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Isoindole derivatives: Compounds with similar isoindole core structures.

    Indole derivatives: Compounds containing the indole moiety.

    Heptanamide derivatives: Compounds with similar heptanamide side chains.

Uniqueness

The uniqueness of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-(1-methylethyl)-1-phenyl-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

138349-48-1

Molecular Formula

C32H33N3O3

Molecular Weight

507.6 g/mol

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)-N-(1-phenyl-3-propan-2-ylindol-2-yl)heptanamide

InChI

InChI=1S/C32H33N3O3/c1-22(2)29-26-18-11-12-19-27(26)35(23-14-6-5-7-15-23)30(29)33-28(36)20-8-3-4-13-21-34-31(37)24-16-9-10-17-25(24)32(34)38/h5-7,9-12,14-19,22H,3-4,8,13,20-21H2,1-2H3,(H,33,36)

InChI Key

CZSLPCYTXBNIDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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